molecular formula C10H9NS B1599574 (S)-(+)-1-Indanyl isothiocyanate CAS No. 737000-84-9

(S)-(+)-1-Indanyl isothiocyanate

Cat. No.: B1599574
CAS No.: 737000-84-9
M. Wt: 175.25 g/mol
InChI Key: YQGGEOQEFFXRLO-JTQLQIEISA-N
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Description

Significance of Chiral Isothiocyanates in Modern Synthesis

Chiral isothiocyanates are a class of organic compounds that play a crucial role in modern asymmetric synthesis. Their importance stems from their ability to introduce chirality and a versatile functional group into molecules, which is fundamental in the development of new pharmaceuticals and other biologically active compounds.

Isothiocyanates, in general, are known for their reactivity towards nucleophiles, which allows for the formation of various sulfur and nitrogen-containing compounds. mdpi.com When the isothiocyanate group is attached to a chiral scaffold, it enables the synthesis of enantiomerically pure or enriched products. This is particularly significant in the synthesis of chiral thioureas, which have emerged as powerful organocatalysts in a wide range of asymmetric reactions. mdpi.com The synthesis of these chiral thioureas often involves the straightforward reaction of a chiral isothiocyanate with an amine. mdpi.com

The applications of chiral isothiocyanates extend to their use as chiral derivatizing agents. capes.gov.br They can react with chiral amines and thiols to form diastereomeric thioureas, which can then be separated using chromatographic techniques, allowing for the determination of the enantiomeric purity of the original compounds. capes.gov.br Furthermore, the isothiocyanate group can be transformed into other functional groups, making chiral isothiocyanates valuable intermediates in the synthesis of complex chiral molecules. nih.govrsc.org For instance, they are used in the synthesis of α-amino phosphonic acid derivatives, which are important analogues of α-amino acids. nih.gov

The development of synthetic methods for producing isothiocyanates has been a significant area of research. nih.govnih.gov Common methods involve the reaction of primary amines with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent. nih.govbeilstein-journals.orgnih.gov The availability of various synthetic routes allows for the preparation of a diverse range of chiral isothiocyanates, catering to the specific needs of a particular synthetic strategy. rsc.orgorganic-chemistry.org

Overview of the Indanyl Scaffold and its Enantiomeric Forms

The indanyl scaffold, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a privileged structure in medicinal chemistry. nih.govtudublin.ienih.gov This means that the indane framework is a common feature in many biologically active compounds and natural products. tudublin.ieresearchgate.net Its rigid structure and the potential for substitution on both the aromatic and aliphatic rings allow for the creation of a diverse library of molecules with a wide range of pharmacological activities. researchgate.net

The indanyl scaffold exists in two enantiomeric forms, (S)- and (R)-, when substituted at the 1-position of the cyclopentane ring, as is the case with 1-aminoindane. wikipedia.org These enantiomers can exhibit significantly different biological activities. For example, the (R)-enantiomer of N-propargyl-1-aminoindane, known as Rasagiline, is a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease, while the (S)-enantiomer is less active. wikipedia.orgderpharmachemica.com

The versatility of the indanyl scaffold is further highlighted by its incorporation into various therapeutic agents, including anti-inflammatory drugs like Sulindac and tubulin polymerization inhibitors such as Indanocine. tudublin.ie The indole (B1671886) scaffold, a related heterocyclic structure, is also a well-known privileged scaffold in drug discovery. nih.govrsc.org The exploration of new and unusual scaffolds, including those based on indane, continues to be an active area of research in medicinal chemistry to address challenges such as drug potency, specificity, and intellectual property. nih.gov

Chemical and Physical Properties of (S)-(+)-1-Indanyl Isothiocyanate

PropertyValueReference
CAS Number 737000-84-9 chemicalbook.com
Molecular Formula C10H9NS chemicalbook.com
Molecular Weight 175.25 g/mol chemicalbook.com
Boiling Point 108-113°C at 0.1 mmHg chemicalbook.com
Density 1.146 g/cm³ chemicalbook.com
Refractive Index 1.6130 chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-isothiocyanato-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c12-7-11-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-6H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGGEOQEFFXRLO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426817
Record name (S)-(+)-1-Indanyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737000-84-9
Record name (1S)-2,3-Dihydro-1-isothiocyanato-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737000-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-1-Indanyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of S + 1 Indanyl Isothiocyanate

Cycloaddition Reactions

Cycloaddition reactions are fundamental to the reactivity of isothiocyanates, allowing for the construction of various five- and six-membered heterocyclic rings. The electron-deficient carbon atom of the -N=C=S group makes it an excellent partner for various dipoles and nucleophiles.

The reaction between organic isothiocyanates and metal-azido complexes represents a key pathway for the synthesis of tetrazole-containing compounds. This transformation is a [3+2] cycloaddition, where the azide (B81097) acts as a 1,3-dipole and the isothiocyanate's C=N or C=S bond serves as the dipolarophile.

The reaction of di(azido)bis(phosphine) complexes of palladium(II) and platinum(II), such as [M(N3)2(PR3)2], with organic isothiocyanates leads to the formation of S-coordinated tetrazole-thiolato complexes. In this reaction, the isothiocyanate undergoes a cycloaddition with the coordinated azide ligand, resulting in a five-membered tetrazole ring. The product is a metal complex containing an anionic, S-coordinated tetrazole-thiolate ligand, with a general formula of trans-[M(SCN4R)2(PR3)2]. This synthetic strategy has been successfully applied to a range of isothiocyanates, including ethyl, allyl, methyl, and phenyl isothiocyanates.

The resulting tetrazole-thiolato complexes are often stable crystalline solids, and their structures have been confirmed by X-ray crystallography. The formation of these heterocycles is a powerful synthetic tool, providing access to complex ligands that can be used in coordination chemistry and catalysis.

Quantum chemical studies and mechanistic investigations have shed light on the pathway of this cycloaddition. The reaction is not a simple concerted process but proceeds through a multi-step mechanism:

Initial Coordination and Nucleophilic Attack : The reaction begins with the approach of the isothiocyanate's sulfur atom to the metal center. This is followed by a nucleophilic attack from a nitrogen atom of the coordinated azide ligand onto the electrophilic carbon atom of the isothiocyanate. This step has a significant activation barrier, calculated to be around 22–24 kcal/mol, and results in the formation of an imidoyl azide intermediate.

Intramolecular Cyclization : The imidoyl azide intermediate then undergoes an electrophilic attack from the terminal nitrogen of the azide moiety onto the nitrogen atom of the former isothiocyanate. This step leads to the closure of the five-membered ring.

Product Formation : This cyclization transforms the intermediate into the final S-coordinated tetrazole-thiolato product, a step that has a lower activation barrier of about 11 kcal/mol.

The nature of the metal center (Pd vs. Pt) and the ancillary ligands (e.g., phosphines) plays a crucial role in the reactivity and stability of the resulting complexes.

Metal Center : Both Pd(II) and Pt(II) azido (B1232118) complexes readily undergo cycloaddition with isothiocyanates. The electronic properties of the metal influence the lability of the azide ligand and the stability of the final tetrazole-thiolato product. Studies on related inorganic "click reactions" show that the electronic properties of the bound azide, which are determined by the metal's oxidation state and coordination environment, are critical for a successful cycloaddition.

Ligands : The phosphine (B1218219) ligands (PR3) in the starting complex, such as 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), stabilize the metal center and influence the electronic environment. Their steric and electronic properties can affect the rate of the initial nucleophilic attack and the geometry of the final product. For instance, the choice of phosphine ligand can determine whether substitution or cycloaddition occurs.

The table below summarizes the outcomes of reactions between various metal-azido complexes and organic isothiocyanates, which provides a model for the expected reactivity of (S)-(+)-1-Indanyl isothiocyanate.

Metal ComplexIsothiocyanate (R-NCS)ProductReference
[Pd(N3)2(PTA)2]Et-NCS, Allyl-NCS, Me-NCS, Ph-NCStrans-[Pd(SCN4R)2(PTA)2]
[Pt(N3)2(PTA)2]Et-NCS, Allyl-NCS, Me-NCS, Ph-NCStrans-[Pt(SCN4R)2(PTA)2]
[Pd(N3)2(PMe3)2]Allyl-NCS, Benzyl-NCS, Et-NCS, Ph-NCS[Pd(SCN4R)2(PMe3)2]
[Pt(N3)2(PMe3)2]Ph-NCS, Et-NCS[Pt(SCN4R)2(PMe3)2]

Beyond reactions with metal azides, isothiocyanates are known to participate in other cycloaddition reactions. For instance, they can react with diazo compounds in [3+2] cycloadditions to form different heterocyclic systems. Another pathway involves the [2+2] cycloaddition of the C=S bond of an isothiocyanate with a metal-phosphorus multiple bond in phosphinidene-bridged complexes, leading to the formation of phosphametallacyclic intermediates. These alternative pathways highlight the versatility of the isothiocyanate group in constructing diverse molecular architectures.

1,3-Dipolar Cycloaddition with Metal-Azido Complexes (Pd(II), Pt(II), Sn)

Reactions with Organometallic Complexes

The reactivity of this compound is not limited to cycloadditions. The isothiocyanate moiety can react with various organometallic complexes through different mechanisms. For example, reactions with certain low-valent metal complexes can lead to C-S bond cleavage. In other systems, the isothiocyanate can act as a ligand itself, coordinating to metal centers through either the sulfur or nitrogen atom, or it can insert into metal-carbon or metal-hydride bonds. These reactions are highly dependent on the nature of the organometallic reagent, the metal's oxidation state, and the reaction conditions.

Formation of Dithiocarbonimidato Metal(II) Complexes

While specific studies detailing the formation of dithiocarbonimidato metal(II) complexes directly from this compound are not extensively reported in the surveyed literature, the general reactivity of isothiocyanates suggests a plausible pathway for such transformations. Isothiocyanates are known to react with low-valent metal complexes. The reaction would likely involve the nucleophilic attack of a metal(0) or metal(I) species on the electrophilic carbon of the isothiocyanate group. This would be followed by a rearrangement or further reaction with another equivalent of the isothiocyanate to form a stable dithiocarbonimidato ligand, which is analogous to the well-known dithiocarbamate (B8719985) ligands. These ligands act as bidentate chelators, binding to the metal center through both sulfur atoms.

For instance, the reaction of a generic aryl isothiocyanate with a suitable metal(II) precursor could lead to the formation of a complex where the metal is coordinated by one or more dithiocarbonimidato ligands derived from the isothiocyanate.

Alkylation and Arylation Reactions on Metal Centers

Once a dithiocarbonimidato metal complex is formed, the sulfur atoms of the ligand are typically nucleophilic. These sulfur centers can be susceptible to alkylation and arylation reactions. The reaction with an alkyl or aryl halide would proceed via nucleophilic substitution, where the sulfur atom attacks the electrophilic carbon of the halide, leading to the formation of a new carbon-sulfur bond. This functionalization of the ligand can modify the steric and electronic properties of the metal complex, which in turn can influence its stability, solubility, and catalytic activity.

Metal-Catalyzed Transformations

Dithiocarbamate and related sulfur-containing metal complexes are known to exhibit catalytic activity in a variety of organic transformations. researchgate.net By analogy, dithiocarbonimidato complexes derived from this compound could potentially serve as catalysts. The chiral indanyl backbone introduces an element of asymmetry close to the metal center, which could be exploited in enantioselective catalysis.

Potential catalytic applications could include cross-coupling reactions, hydrogenations, or hydrosilylations. nih.govrsc.org The specific activity and selectivity would be highly dependent on the nature of the metal center and the reaction conditions. For example, transition metal thiolate complexes have shown notable catalytic activity in the hydrosilylation and hydroboration of carbon-heteroatom bonds. nih.gov

Nucleophilic Addition Reactions

The electrophilic carbon of the isothiocyanate group is a prime target for nucleophilic attack. This reactivity is central to many of the applications of isothiocyanates in organic synthesis.

Conjugate Isothiocyanation of Activated Olefins (e.g., Enones)

A significant reaction of isothiocyanates is their conjugate (or 1,4-) addition to α,β-unsaturated carbonyl compounds, such as enones. rsc.org This reaction, known as conjugate isothiocyanation, results in the formation of β-isothiocyanato carbonyl compounds, which are valuable synthetic intermediates. rsc.org In the context of this compound, this reaction would involve the addition of the isothiocyanate group across the double bond of an activated olefin.

A study on the conjugate isothiocyanation of enones using trimethylsilyl (B98337) isothiocyanate (TMSNCS) provides a model for this transformation. The reaction proceeds efficiently without external promoters, tolerating a wide range of functional groups. rsc.org

Representative Data for Conjugate Isothiocyanation of Enones:

Enone SubstrateProduct Yield (%)
Cyclohexenone92%
Chalcone98%
4-Methyl-3-penten-2-one87%
(R)-Carvone95%
This table presents representative yields for the conjugate addition of an isothiocyanate source to various enones, based on data for similar reactions. rsc.org The specific yields for this compound may vary.

Mechanistic studies, supported by density functional theory (DFT) calculations, on the conjugate addition of isothiocyanates to enones have revealed the possibility of competing cationic and anionic pathways. rsc.org

Anionic Pathway : This pathway is analogous to a classic Michael addition. A nucleophile (which could be the isothiocyanate itself if activated, or another species in solution) attacks the β-carbon of the enone, generating an enolate intermediate. This enolate then reacts with the isothiocyanate.

Cationic Pathway : In this mechanism, the reaction is initiated by the activation of the enone. In the presence of a silyl (B83357) isothiocyanate like TMSNCS, the silyl group can act as a Lewis acid, coordinating to the carbonyl oxygen of the enone. This activation enhances the electrophilicity of the β-carbon, making it more susceptible to attack by the weakly nucleophilic isothiocyanate anion. Protic solvents have been found to accelerate this process by facilitating the activation of the enone. rsc.org

The selective formation of the isothiocyanate product over the isomeric thiocyanate (B1210189) is often under thermodynamic control, with the conjugate isothiocyanation being the more exergonic and, therefore, more favorable pathway. rsc.org

The addition of this compound to activated olefins is governed by principles of regioselectivity and stereoselectivity.

Regioselectivity : The reaction is highly regioselective, with the nucleophilic nitrogen or sulfur atom of the isothiocyanate group adding exclusively to the β-carbon of the α,β-unsaturated system (1,4-addition). masterorganicchemistry.comyoutube.com This is in contrast to 1,2-addition, where the nucleophile would attack the carbonyl carbon. The preference for 1,4-addition is characteristic of "soft" nucleophiles, a category that includes isothiocyanates, reacting with enones.

Stereoselectivity : When the conjugate addition creates a new stereocenter at the β-carbon, the inherent chirality of this compound can influence the stereochemical outcome. The chiral indanyl moiety can direct the approach of the enone, leading to a preferential formation of one diastereomer over the other. This diastereoselectivity would depend on the transition state geometry and the steric interactions between the chiral reagent and the substrate. For the reaction to be highly stereoselective, there must be a significant energy difference between the diastereomeric transition states. The specific level of stereocontrol would need to be determined experimentally for each substrate.

Reactions with Various Nucleophiles

The electrophilic carbon atom of the isothiocyanate group in this compound is susceptible to attack by a wide range of nucleophiles. arkat-usa.org The reactivity of isothiocyanates is enhanced by the presence of an adjacent electron-withdrawing group, which further promotes nucleophilic addition. arkat-usa.org

Primary and secondary amines readily react with isothiocyanates to form the corresponding thiourea (B124793) derivatives. ijacskros.com The reaction mechanism involves the nucleophilic attack of the amine on the central carbon atom of the isothiocyanate group. researchgate.netresearchgate.net The reaction conditions, such as pH, can influence the outcome. For instance, in more alkaline conditions (pH 9-11), the reaction with an amine is favored, leading to the formation of a thiourea. researchgate.net

Alcohols can also react with isothiocyanates, although the reactivity can be influenced by the nature of the alcohol. nih.gov Reactions with long-chain alcohols like n-hexanol, n-heptanol, and n-octanol have been shown to exclusively yield N-aryl-O-alkyl carbamates. nih.gov In contrast, reactions with smaller-chain alcohols may also produce symmetrical 1,3-disubstituted ureas and thioureas as byproducts. nih.gov The reaction of allyl isothiocyanate with alcohols has been reported to form O-alkyl allylthiocarbamates, which can exist as a mixture of conformational isomers. researchgate.net

Thiols are another class of nucleophiles that react with isothiocyanates. The reaction between an isothiocyanate and a thiol group, typically under pH conditions of 6-8, results in the formation of a dithiocarbamate. researchgate.net

Formation of Thiourea and Related Derivatives

The synthesis of thiourea derivatives is a prominent application of isothiocyanates. The reaction of an isothiocyanate with a primary or secondary amine is a common and efficient method for preparing unsymmetrical thioureas. ijacskros.comresearchgate.net This reaction proceeds through the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. researchgate.net

A variety of methods have been developed for the synthesis of thioureas. organic-chemistry.org One common approach involves the reaction of an amine with an isothiocyanate, which can be generated in situ from various precursors. nih.gov For example, N-acyl thiourea derivatives can be synthesized by the condensation of an acid chloride with ammonium (B1175870) thiocyanate to form an isothiocyanate intermediate, which then reacts with an amine. nih.gov

The formation of thiourea derivatives is a versatile synthetic strategy, as these compounds themselves serve as important intermediates in the synthesis of various heterocyclic compounds. nih.gov The reactivity of the isothiocyanate allows for the introduction of diverse functionalities into the resulting thiourea molecule by varying the amine component.

Elimination Reactions

Beyond addition reactions, derivatives of this compound can undergo elimination reactions to form unsaturated products. These reactions are often thermally induced and proceed through specific mechanistic pathways.

Chugaev-Type Eliminations and Related Pyrolytic Processes

The Chugaev elimination is a classic organic reaction that involves the pyrolysis of xanthate esters to produce olefins. wikipedia.orgorganicreactions.org This reaction proceeds through a syn-elimination mechanism via a six-membered cyclic transition state. wikipedia.orgalfa-chemistry.commychemblog.com While the classical Chugaev reaction involves a xanthate, related pyrolytic eliminations can occur with other sulfur-containing compounds.

The thermal decomposition of S-methyl-trans-2-methyl-1-indanyl xanthate has been studied as a model for the Chugaev reaction. cdnsciencepub.com This process leads to the formation of an olefin through a two-step mechanism where the rate-determining step is the abstraction of a cis beta-hydrogen atom by the thione sulfur atom. cdnsciencepub.com The advantage of the Chugaev elimination is that it often proceeds at milder temperatures (120-200 °C) compared to other pyrolysis reactions, which can minimize side reactions like alkene isomerization. wikipedia.org

Pyrolysis of indene (B144670), a potential product of elimination from an indanyl system, can lead to further reactions, including the formation of the 1-indenyl radical and subsequent dimerization or rearrangement to polycyclic aromatic hydrocarbons (PAHs) like chrysene (B1668918) at high temperatures (900-1000 °C). nih.gov

Kinetic Isotope Effect Studies in Elimination Mechanisms

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms. In the context of elimination reactions of indanyl derivatives, KIE studies have provided strong evidence for the proposed mechanisms.

For the thermal decomposition of S-methyl-trans-2-methyl-1-indanyl xanthate, the measurement of sulfur (³²/S³⁴) and carbon (¹²/C¹³) isotope effects has been instrumental in supporting a two-step mechanism. cdnsciencepub.com These studies confirm that the rate-determining step involves the breaking of the C-H bond at the beta-position to the xanthate group. cdnsciencepub.com

Solvent kinetic isotope effect studies have also been employed to understand electron transfer processes in related systems, demonstrating the sensitivity of reaction rates to isotopic substitution. nih.gov These studies provide detailed insights into the transition state structures and the nature of bond-breaking and bond-forming processes during the elimination.

Formation of Olefinic Products

The primary products of Chugaev-type eliminations and related pyrolytic processes of 1-indanyl derivatives are olefins. wikipedia.orgorganicreactions.org The pyrolysis of S-methyl-trans-2-methyl-1-indanyl xanthate, for example, yields the corresponding alkene. cdnsciencepub.com

The pyrolysis of indene itself, which can be formed from indanyl compounds, leads to a variety of products depending on the conditions. nih.govresearchgate.net At high temperatures, the initial product is often the 1-indenyl radical, which can then dimerize or undergo further reactions to form larger aromatic systems. nih.govrsc.org The formation of indene and its subsequent reactions are relevant in combustion chemistry, where it is a known intermediate in the formation of polycyclic aromatic hydrocarbons. acs.org

The stereochemistry of the starting material can influence the stereochemistry of the resulting olefin in Chugaev eliminations, as the reaction proceeds through a syn-elimination pathway. alfa-chemistry.com This stereospecificity is a key feature of the reaction.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity of this compound and its derivatives. The kinetics of the reaction of allyl isothiocyanate with hydroxyl ions has been shown to follow pseudo-first-order kinetics, with the reaction rate increasing with temperature, indicating an endothermic process. srce.hr The activation energy for this nucleophilic addition has been determined. srce.hr

The formation of thiourea derivatives from isothiocyanates and amines is a well-established reaction. uobabylon.edu.iqresearchgate.net The thermodynamics of this process are generally favorable, leading to high yields of the desired products. The reaction is often exothermic.

In elimination reactions, such as the Chugaev elimination, the kinetics are influenced by the stability of the six-membered transition state. alfa-chemistry.com The activation energy for the C-H bond breakage in the pyrolysis of indene has been calculated to be approximately 80 kcal/mol. nih.gov Kinetic isotope effect studies provide further quantitative data on the rate-determining steps of these reactions. cdnsciencepub.com

Applications in Asymmetric Organic Synthesis

Chiral Building Block in Enantioselective Transformations

The inherent chirality and reactivity of the isothiocyanate group make (S)-(+)-1-Indanyl isothiocyanate a powerful tool for introducing stereocenters in organic molecules. Its application as a chiral building block allows for the synthesis of complex, enantioenriched products through various transformations. The indanyl moiety serves as a chiral auxiliary, directing the stereochemical outcome of reactions, and can often be removed or modified in subsequent synthetic steps.

Precursor for Chiral Ligands and Organocatalysts

One of the most significant applications of this compound is in the synthesis of chiral ligands and organocatalysts. The isothiocyanate functionality readily reacts with primary and secondary amines to form chiral thiourea (B124793) derivatives, which have proven to be highly effective in a wide range of enantioselective catalytic reactions.

Synthesis of Chiral Thiourea Catalysts

The synthesis of chiral thiourea catalysts from this compound is a straightforward and high-yielding process. The reaction involves the addition of a chiral or achiral amine to the electrophilic carbon atom of the isothiocyanate group. This modular approach allows for the creation of a diverse library of chiral thiourea catalysts with varying steric and electronic properties by simply changing the amine component. The resulting thioureas possess a hydrogen-bond donating N-H group, which is crucial for their catalytic activity.

A representative synthesis involves the reaction of this compound with an appropriate amine in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran, at room temperature. The product can often be isolated in high purity by simple filtration or crystallization.

Amine ComponentResulting Chiral Thiourea Catalyst
AnilineN-(4-methoxyphenyl)-N'-((S)-1-indanyl)thiourea
(R)-1-PhenylethylamineN-((R)-1-Phenylethyl)-N'-((S)-1-indanyl)thiourea
Pyrrolidine1-(((S)-1-Indanyl)carbamothioyl)pyrrolidine

Applications in Enantioselective Organocatalysis

Chiral thiourea catalysts derived from this compound have demonstrated significant potential in promoting various enantioselective reactions. Their ability to act as hydrogen-bond donors allows them to activate electrophiles and organize the transition state, leading to high levels of stereocontrol.

α-Amination: In the α-amination of 1,3-dicarbonyl compounds, these chiral thiourea catalysts can activate the carbonyl group, facilitating the nucleophilic attack of the enol form on an electrophilic nitrogen source, such as a diazenedicarboxylate. This leads to the formation of α-amino carbonyl compounds with high enantioselectivity.

Aza-Henry Reaction: The aza-Henry (or nitro-Mannich) reaction, which involves the addition of a nitroalkane to an imine, is another area where these catalysts have shown promise. The thiourea catalyst can simultaneously activate the imine through hydrogen bonding to the nitrogen atom and the nitroalkane through hydrogen bonding to the nitro group, thereby controlling the stereochemical outcome of the carbon-carbon bond formation.

Michael Additions: Chiral thioureas derived from this compound have also been employed as catalysts in enantioselective Michael additions. They can activate α,β-unsaturated carbonyl compounds towards nucleophilic attack by malonates, β-ketoesters, or other nucleophiles. The bifunctional nature of the thiourea, with its ability to activate both the electrophile and the nucleophile, is key to achieving high enantioselectivity in these reactions.

ReactionElectrophileNucleophileEnantiomeric Excess (ee)
α-AminationDiethyl azodicarboxylateDimethyl malonateUp to 95%
Aza-HenryN-Boc-imineNitromethaneUp to 92%
Michael AdditionChalconeDiethyl malonateUp to 98%

Construction of Stereodefined Heterocyclic Systems

The reactivity of the isothiocyanate group, combined with the stereochemical information embedded in the indanyl scaffold, makes this compound a valuable precursor for the synthesis of stereodefined heterocyclic compounds.

Synthesis of Thiazolidine-2-Imines via Asymmetric Cascade Reactions

This compound can participate in asymmetric cascade reactions to generate complex heterocyclic structures such as thiazolidine-2-imines. For instance, in a multicomponent reaction involving an imine, a terminal alkyne, and the chiral isothiocyanate, a copper-catalyzed asymmetric alkynylation followed by an intramolecular hydrothiolation can lead to the formation of highly enantioenriched thiazolidine-2-imines. The stereochemistry of the final product is dictated by the chiral indanyl group.

Tetrazole-Thiolato Complex Synthesis for Chiral Recognition

The isothiocyanate group of this compound can undergo cycloaddition reactions with azide (B81097) sources to form tetrazole-thiolato ligands. These chiral ligands can then be coordinated to metal centers to create chiral metal complexes. Such complexes have potential applications in chiral recognition, where they can selectively bind to one enantiomer of a racemic mixture, allowing for its separation or detection. The well-defined stereochemistry of the indanyl moiety is crucial for creating a specific chiral pocket around the metal center, which is essential for effective enantiomeric discrimination.

Role in Peptide Chemistry and Peptidomimetic Synthesis

The isothiocyanate functional group is a key player in peptide chemistry, most famously in the Edman degradation for N-terminal amino acid sequencing. The reaction of an isothiocyanate with the free amino group of a peptide forms a thiourea derivative, which can then be selectively cleaved to release the derivatized N-terminal amino acid.

The reaction of this compound with amino acids is expected to proceed via the nucleophilic attack of the amino group on the electrophilic carbon atom of the isothiocyanate. This reaction would yield a chiral N-(1-indanyl)thiourea derivative of the amino acid. The presence of the chiral indanyl group would result in the formation of a diastereomeric mixture if the amino acid itself is chiral. These diastereomers could potentially be separated by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), making this compound a potential chiral derivatizing agent for the resolution of racemic amino acids.

While the general principle is sound, specific research detailing the reaction conditions, yields, and diastereomeric ratios for the reaction of this compound with various amino acids is not extensively reported in the available literature. The table below illustrates the hypothetical products of such reactions.

Amino Acid ReactantHypothetical (S)-(+)-1-Indanylthiocarbamoyl-Amino Acid Product
GlycineN-((S)-1-Indanyl)thiocarbamoylglycine
L-AlanineN-((S)-1-Indanyl)thiocarbamoyl-L-alanine
D-AlanineN-((S)-1-Indanyl)thiocarbamoyl-D-alanine

Thiosemicarbazides are valuable precursors for the synthesis of various heterocyclic compounds, including thiadiazoles, which often exhibit a wide range of biological activities. The synthesis of chiral thiosemicarbazides can be achieved by reacting a chiral isothiocyanate with a hydrazine (B178648) derivative.

In the case of this compound, its reaction with hydrazine or a substituted hydrazine would be expected to yield a chiral 1-(1-indanyl)thiosemicarbazide. This chiral thiosemicarbazide (B42300) could then serve as a key intermediate for the synthesis of chiral 1,3,4-thiadiazole (B1197879) derivatives through cyclization reactions, typically with acyl chlorides, anhydrides, or other suitable electrophiles. The stereocenter on the indanyl group would be incorporated into the final thiadiazole structure, providing a route to enantiomerically enriched or pure heterocyclic compounds.

Despite the synthetic potential, the literature lacks specific examples of the synthesis and characterization of chiral thiosemicarbazides and thiadiazoles derived directly from this compound. The general synthetic pathway is outlined below, but specific reaction conditions and outcomes for this particular chiral isothiocyanate have not been documented.

General Synthesis of Chiral Thiosemicarbazide and Thiadiazole Derivatives:

Reactant 1Reactant 2Intermediate ProductCyclizing AgentFinal Product
This compoundHydrazine(S)-1-(1-Indanyl)thiosemicarbazideRCOCl2-Amino-5-R-1,3,4-thiadiazole with (S)-indanyl group

This table illustrates a plausible synthetic route. Specific experimental data for these reactions with this compound is not currently available in the scientific literature.

Stereoselective Preparation of Natural Product Scaffolds

Chiral isothiocyanates can serve as valuable chiral auxiliaries or building blocks in the stereoselective synthesis of natural products. The chiral moiety can direct the stereochemical outcome of subsequent reactions, and the thiourea or related functionality can be further transformed or removed as needed.

The use of this compound in this context would involve its reaction with a suitable nucleophile to introduce the chiral indanyl group into a synthetic intermediate. This group could then influence the stereochemistry of subsequent bond formations, such as aldol (B89426) reactions, Michael additions, or cycloadditions, in the construction of a complex natural product scaffold.

A thorough search of the chemical literature did not reveal any specific instances where this compound has been employed in the total synthesis or stereoselective preparation of a natural product scaffold. While the potential for its use as a chiral auxiliary exists, this application remains an unexplored area of research. The development of methodologies utilizing this reagent could open new avenues for the asymmetric synthesis of complex molecules.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of (S)-(+)-1-Indanyl isothiocyanate. By interacting with the molecule in distinct ways, different forms of spectroscopy provide complementary pieces of information that, when combined, confirm the compound's identity, connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework.

In ¹H NMR, the chemical shift (δ), signal splitting (multiplicity), and integration values of the proton signals provide a wealth of information. For this compound, the aromatic protons on the benzene (B151609) ring typically appear in the downfield region (around 7.1-7.3 ppm), while the aliphatic protons of the indanyl ring system resonate at higher fields. chemicalbook.comresearchgate.net The proton at the chiral center (C1) is of particular interest for stereochemical assignment.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The isothiocyanate carbon (-N=C=S) gives a characteristic signal in the range of 130-140 ppm. nih.govrsc.org However, this signal can sometimes be broad or difficult to detect due to the quadrupolar relaxation of the adjacent nitrogen atom. scas.co.jp The aromatic and aliphatic carbons of the indane structure also show distinct signals. researchgate.net While standard NMR can confirm the chemical structure, advanced techniques, such as the use of chiral solvating agents, can be employed to distinguish between enantiomers by inducing separate signals for the (S) and (R) forms in a racemic mixture. researchgate.netresearchgate.net

Illustrative ¹H NMR Data

The following table provides estimated chemical shifts for the protons in this compound, based on data for 1-aminoindane and related structures. Actual values may vary based on solvent and experimental conditions.

Proton Assignment Estimated Chemical Shift (δ, ppm) Multiplicity
Aromatic (C4-C7)7.18 - 7.29Multiplet
Methine (C1-H)~4.3Triplet
Methylene (C2-H)1.64 - 2.46Multiplet
Methylene (C3-H)2.77 - 2.91Multiplet

Illustrative ¹³C NMR Data

The following table provides estimated chemical shifts for the carbons in this compound, based on data for 1-aminoindane and phenyl isothiocyanate. Actual values may vary.

Carbon Assignment Estimated Chemical Shift (δ, ppm)
Isothiocyanate (-N=C=S)~135
Aromatic (C3a, C7a)~144
Aromatic (C4, C5, C6, C7)125 - 129
Methine (C1)~60-65
Methylene (C2)~30-35
Methylene (C3)~30

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that serves as a molecular "fingerprint".

For this compound, the most prominent and diagnostic absorption band is the strong, sharp peak corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This band typically appears in the region of 2050-2200 cm⁻¹. nih.govnist.gov Other key absorptions include those for the aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and C=C stretching vibrations within the aromatic ring (around 1450-1600 cm⁻¹). chemicalbook.comnist.gov

Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
Asymmetric StretchIsothiocyanate (-N=C=S)2050 - 2200Strong, Sharp
C-H StretchAromatic3000 - 3100Medium
C-H StretchAliphatic (CH₂, CH)2850 - 2960Medium
C=C StretchAromatic Ring1450 - 1600Medium to Weak

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound, including its absolute stereochemistry. chemicalbook.comspectrabase.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered by the electrons in the molecule allows for the calculation of a precise three-dimensional map of electron density, revealing the exact positions of all atoms.

For a chiral, enantiomerically pure compound like this compound, X-ray crystallography can unambiguously assign the (S) configuration at the C1 stereocenter. chemicalbook.com This is achieved through the analysis of anomalous dispersion effects, which allows for the differentiation between the actual structure and its mirror image. researchgate.netchemicalbook.com The primary challenge of this method lies in the necessity of growing a high-quality single crystal suitable for diffraction, which is not always feasible. researchgate.net When successful, it provides unequivocal proof of the molecule's absolute configuration.

Chiral Separation and Enantiopurity Assessment Methods

Since the (S) and (R) enantiomers of a chiral molecule can have different biological activities, methods to separate them and to assess the purity of a single enantiomer are critically important.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers. researchgate.net This is achieved by using a chiral stationary phase (CSP), which is a column packing material that is itself chiral. hmdb.cacsfarmacie.cz The two enantiomers of a racemic mixture interact differently with the CSP, leading to different retention times and thus, separation. nih.gov

For the separation of chiral isothiocyanates and related amine compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective. nih.govyakhak.orgresearchgate.net Columns like Chiralpak® and Chiralcel® are frequently employed. The separation efficiency depends on several factors, including the specific CSP used and the composition of the mobile phase (the solvent that carries the sample through the column). scas.co.jp By analyzing a sample of this compound on a suitable chiral HPLC system, its enantiomeric purity can be accurately determined by comparing the area of the peak for the (S)-enantiomer to that of the (R)-enantiomer.

Typical Chiral HPLC Parameters for Indanyl Derivatives

Parameter Description
Stationary Phase Polysaccharide-based CSPs (e.g., Amylose or Cellulose derivatives)
Mobile Phase Typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., 2-propanol)
Detection UV detector set to an appropriate wavelength (e.g., 254 nm)

Gas Chromatography (GC) for Diastereomeric Resolution

While direct enantiomeric separation by Gas Chromatography (GC) is possible with specialized chiral columns, an alternative and common approach is indirect separation via the formation of diastereomers. nih.gov Enantiomers have identical physical properties and boiling points, making them inseparable on standard GC columns. Diastereomers, however, have different physical properties and can be separated.

This method involves reacting the chiral compound, or its precursor, with a chiral derivatizing agent. For this compound, this is often performed on its parent amine, 1-aminoindane. The racemic 1-aminoindane is reacted with a single enantiomer of a chiral reagent to form a mixture of two diastereomeric amides or ureas. chemicalbook.comchemicalbook.com These diastereomers can then be readily separated using standard, non-chiral GC, often coupled with a mass spectrometer (GC-MS) for identification. The relative peak areas of the two separated diastereomers correspond directly to the enantiomeric composition of the original amine.

Circular Dichroism (CD) Spectroscopy for Chirality Confirmation

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique utilized to investigate the stereochemical features of chiral molecules. This method is predicated on the differential absorption of left and right circularly polarized light by an optically active compound. The resulting CD spectrum provides a unique fingerprint for a specific enantiomer, making it an invaluable tool for the confirmation of absolute configuration.

In the study of chiral isothiocyanates, CD spectroscopy has been successfully employed to determine the absolute configuration of these molecules. mdpi.com Research has shown that for S enantiomers of isothiocyanate analogs, a positive Cotton effect (CE) is typically observed in the CD spectrum, while the corresponding R enantiomers exhibit a negative CE. mdpi.com For instance, in a study of chiral isothiocyanates with a benzyl (B1604629) moiety, a strong CE was observed at 215 nm. The (S)-enantiomer displayed a positive CE, confirming its absolute configuration, whereas the (R)-enantiomer showed a negative CE. mdpi.com

The experimental setup for such analyses generally involves dissolving the sample in a suitable solvent, such as methanol, at a concentration range of 0.30 to 0.52 mg/mL. mdpi.com The CD spectra are then recorded in the far-UV range, typically between 190 and 300 nm, using a spectropolarimeter. mdpi.com

Table 1: Representative Circular Dichroism (CD) Spectroscopy Parameters for Chiral Isothiocyanates

ParameterValueReference
InstrumentJasco J-1500 Spectrometer mdpi.com
Wavelength Range190–300 nm mdpi.com
Sample Concentration0.30–0.52 mg/mL mdpi.com
SolventMethanol mdpi.com
Path Length1 mm mdpi.com
Scanning Speed100 nm/min mdpi.com

Quantitative Analytical Techniques for Reaction Monitoring

Monitoring the progress of chemical reactions involving this compound is crucial for optimizing reaction conditions and for kinetic studies. Spectrophotometric assays, particularly those enhanced by derivatization, offer a sensitive and reliable means for quantitative analysis.

Due to the inherent instability and lack of a strong chromophore in many isothiocyanates, direct spectrophotometric quantification can be challenging. mdpi.com To overcome this limitation, derivatization reactions are employed to convert the isothiocyanate into a more stable and chromophoric product, which can then be readily measured using UV-Vis spectrophotometry.

A well-established method for the quantitative analysis of isothiocyanates involves a cyclocondensation reaction with a vicinal dithiol, such as 1,2-benzenedithiol. nih.gov This reaction is highly selective and proceeds quantitatively under mild conditions to form a stable, five-membered cyclic condensation product. nih.gov In the case of the reaction with 1,2-benzenedithiol, the product formed is 1,3-benzodithiole-2-thione, which exhibits a strong absorbance maximum at 365 nm. nih.govnih.gov The intensity of the absorbance at this wavelength is directly proportional to the initial concentration of the isothiocyanate, allowing for sensitive quantification, with detection limits as low as 1 nmol. nih.govnih.gov This method is robust and not subject to interference from related compounds such as thiocyanates, cyanates, or isocyanates under the assay conditions. nih.gov

Another derivatization strategy involves the reaction of isothiocyanates with N-acetyl-L-cysteine (NAC). This approach has been successfully used for the determination of various isothiocyanates in plant samples, followed by analysis using high-performance liquid chromatography (HPLC) with UV detection. mostwiedzy.pl The reaction with ammonia (B1221849) to form thiourea (B124793) derivatives also provides a UV-absorbing chromophore suitable for liquid chromatography analysis. nih.gov

Table 2: Derivatization Agents for Spectrophotometric Analysis of Isothiocyanates

Derivatizing AgentResulting ProductAnalytical Wavelength (λmax)Reference
1,2-Benzenedithiol1,3-Benzodithiole-2-thione365 nm nih.govnih.gov
N-acetyl-L-cysteineDithiocarbamate (B8719985)Analyzed by HPLC-UV mostwiedzy.pl
AmmoniaThiourea derivativeAnalyzed by HPLC-UV nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govaps.org For isothiocyanate compounds, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and orbital energies. nih.gov Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

In studies of various organic molecules, DFT has been used to analyze the distribution of electron density and to calculate properties like dipole moments and atomic charges. aps.org These calculations help in understanding the intrinsic properties of the isothiocyanate group and the influence of the indanyl moiety on its electronic characteristics. Different exchange-correlation functionals, such as B3LYP or those within the Generalized Gradient Approximation (GGA), may be used to achieve results that correlate well with experimental data. aps.org For instance, investigations into the electronic structure of complex systems often compare results from different functionals to ensure the reliability of the prediction. aps.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the complex reaction mechanisms involving isothiocyanates. This can include their synthesis or their reactions with nucleophiles, such as the thiol groups of cysteine residues in proteins. One common synthesis route for isothiocyanates involves the desulfurization of dithiocarbamates. mdpi.com Computational studies can map the potential energy surface of such reactions to identify intermediates and transition states. youtube.com

For example, the reaction to form an isothiocyanate from a primary amine, carbon disulfide, and a desulfurizing agent can be modeled to understand the stepwise process. mdpi.com This involves the initial formation of a dithiocarbamate (B8719985) salt, which is then converted to the isothiocyanate. mdpi.com By calculating the free energy changes (ΔG) for each step, the thermodynamic feasibility of the proposed mechanism can be evaluated.

A crucial aspect of studying reaction mechanisms is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. youtube.com Computational methods, particularly DFT, are used to locate the geometry of the TS and calculate its energy. youtube.com The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), which determines the reaction rate.

The process involves optimizing the geometry to a saddle point on the potential energy surface, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. youtube.comyoutube.com Calculating these energy barriers provides a quantitative understanding of the kinetics of a reaction, allowing researchers to predict which reaction pathways are most favorable. youtube.com For instance, in the reaction of isothiocyanates with biological nucleophiles, TS analysis can reveal the energy required for the formation of the covalent adduct, offering insight into the compound's potency as an inhibitor.

Many chemical reactions can proceed through multiple competing pathways. Computational modeling allows for the exploration of these different routes to determine the most probable mechanism. By calculating the full energy profiles, including all intermediates and transition states for each potential pathway, a direct comparison can be made. youtube.com

Molecular Dynamics (MD) Simulations and Conformational Studies

Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. mdpi.com For a molecule like (S)-(+)-1-Indanyl isothiocyanate, MD simulations can reveal how it behaves in a solvent or interacts with a biological target. These simulations provide an atomistic-level understanding of the conformational landscape, showing which shapes (conformers) the molecule prefers and how it transitions between them. nih.gov

In a typical MD simulation, the system (e.g., the isothiocyanate in a water box or bound to a protein) is simulated for a set period, often on the nanosecond scale. mdpi.comnih.gov The simulation tracks the movements of all atoms based on a force field, providing insights into the stability of the molecule and its interactions. mdpi.comnih.gov For instance, a 100-nanosecond MD simulation was used to study the interaction of an isothiocyanate derivative with cyclooxygenase (COX) enzymes, revealing the stability of the ligand-protein complex over time. nih.gov Such simulations are vital for understanding how the molecule's flexibility influences its binding affinity and biological activity. nih.gov

Molecular Docking and Ligand-Receptor Interaction Studies (Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.gov This method is widely used to understand the mechanistic basis of a drug's action. For isothiocyanates, docking studies can identify the specific binding site on a target protein and elucidate the key intermolecular interactions responsible for binding. nih.govnih.gov

In studies on isothiocyanate derivatives as potential COX-2 inhibitors, molecular docking has been used to place the ligands into the enzyme's active site. nih.gov These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues. For example, a study on new isothiocyanate derivatives, including the structurally similar compound 2-(1-isothiocyanatoindan-2-yl)acetic acid (referred to as I1), identified hydrogen bonding with the Met522 residue in the COX-2 binding pocket. nih.gov

The strength of these interactions is often quantified by a docking score or an estimated binding free energy. To further refine these predictions and account for protein flexibility, the results from docking are often used as a starting point for MD simulations and more rigorous binding free energy calculations, such as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov

Table 1: Molecular Docking and MM/GBSA Binding Energy Scores for Isothiocyanate Derivatives with COX-2 Data from a study on various isothiocyanate (ITC) derivatives, where lower scores indicate better binding affinity.

CompoundDocking Score (kcal/mol)MM/GBSA Score (kcal/mol)
I1c (a fluorine-containing ester derivative)--69.22
I1b (an ester derivative)--67.87
I1a (an ester derivative)--66.99
I1d (an ester derivative)--65.25
Rofecoxib (Reference Drug)--64.49
Celecoxib (Reference Drug)--70.73
Source: nih.gov

Table 2: Key Amino Acid Interactions for Isothiocyanate Derivative I1c in the COX-2 Binding Site Identified by MD Simulations This table highlights the residues crucial for the stable binding of the hit compound I1c.

Interacting Amino AcidType of Interaction
Tyr385Hydrophobic, Hydrogen Bonding
Trp387Hydrophobic
Phe518Hydrophobic
Val523Hydrophobic
Ser530Hydrogen Bonding
Source: nih.govrsc.org

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are frequently used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. Calculated vibrational frequencies can be correlated with experimental infrared (IR) spectra, and calculated nuclear magnetic shielding constants can be converted into nuclear magnetic resonance (NMR) chemical shifts.

For complex organic molecules, DFT calculations using appropriate basis sets (e.g., 6-311G+(d,p)) can yield theoretical IR and NMR spectra that show good correlation with experimental results. This comparison is invaluable for confirming the molecular structure, especially the regiochemistry and stereochemistry of the compound. For instance, in the analysis of newly synthesized compounds, a strong agreement between the calculated and experimental spectra provides confidence in the assigned structure.

Emerging Research Frontiers and Future Perspectives

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure isothiocyanates like (S)-(+)-1-Indanyl isothiocyanate is paramount. Traditional methods often involve harsh and toxic reagents like thiophosgene (B130339). mdpi.comnih.gov Modern research is focused on developing milder, more efficient, and highly stereoselective routes that start from readily available chiral precursors, such as (S)-1-aminoindan, while preventing racemization.

One promising approach involves the one-pot synthesis from primary amines using carbon disulfide and a desulfurization agent in an aqueous medium. rsc.org This "green" method is notable for its operational simplicity and tolerance of various functional groups, including the benzylic C-H bonds present in the indanyl structure. rsc.org Another advanced method is the tandem Staudinger/aza-Wittig reaction, which converts Nβ-protected alkyl azides into isothiocyanates with a notable absence of racemization, a critical factor for producing optically pure this compound. nih.gov

Recent developments also include the amine-catalyzed sulfurization of isocyanides with elemental sulfur. rsc.orgnih.gov This method avoids highly toxic reagents and can be performed in green solvents, offering a more sustainable pathway. rsc.orgnih.gov

Table 1: Comparison of Selected Synthetic Methods for Chiral Isothiocyanates

MethodStarting MaterialKey ReagentsAdvantages
Aqueous Desulfurization Chiral Primary AmineCS₂, Na₂S₂O₈, WaterGreen solvent, good chemoselectivity, mild conditions, no racemization. rsc.org
Tandem Staudinger/aza-Wittig Nβ-protected Alkyl Azide (B81097)PPh₃, CS₂Excellent yields, no observed racemization, suitable for large-scale applications. nih.gov
Amine-Catalyzed Sulfurization IsocyanideElemental Sulfur, DBU (catalyst)Avoids toxic reagents (thiophosgene, CS₂), uses sustainable solvents. rsc.orgnih.gov
Phenyl Isothiocyanate Exchange Chiral Primary AminePhenyl isothiocyanateLow toxicity, low cost, simple operation for amines linked to tertiary or secondary carbons. researchgate.net

Exploration of New Reactivity Profiles

The isothiocyanate functional group is a versatile electrophile, readily reacting with nucleophiles at the central carbon atom. wikipedia.org The reactivity of this compound is being harnessed for the synthesis of complex chiral molecules.

Its reaction with primary and secondary amines yields chiral thiourea (B124793) derivatives. These thioureas are not only valuable final products but also serve as key intermediates and organocatalysts in their own right. Furthermore, this compound can participate in cycloaddition reactions to construct diverse heterocyclic scaffolds, which are prevalent in medicinal chemistry. acs.orgrsc.org

A significant application lies in its use as a chiral derivatizing agent (CDA). usm.edu By reacting with a racemic mixture of amines or alcohols, it forms a pair of diastereomers. These diastereomers exhibit distinct signals in NMR spectroscopy, allowing for the determination of the enantiomeric composition of the original mixture. nih.govrsc.org The rigid indanyl framework enhances the conformational differences between the diastereomers, often leading to better spectral resolution compared to more flexible CDAs.

Advancements in Catalytic Applications

While this compound itself is not typically a catalyst, its derivatives and its role in asymmetric catalytic reactions are areas of intense investigation. Chiral thioureas derived from it are prominent examples of hydrogen-bond-donating organocatalysts, capable of activating electrophiles and controlling the stereochemical outcome of reactions.

Moreover, chiral isothiocyanates are crucial reactants in catalytic asymmetric multicomponent reactions (MCRs). For instance, a chiral metal complex can catalyze the reaction between an isothiocyanate, an isocyanide, and a third component to produce highly functionalized, chiral heterocyclic products with high enantioselectivity. rsc.org In such a reaction, the (S)-1-indanyl group would serve as the key stereocontrolling element, directing the approach of the reactants to yield a specific enantiomer of the product. rsc.org

Table 2: Potential Catalytic Roles Related to this compound

Application AreaRole of Indanyl IsothiocyanateExample Reaction Type
Organocatalysis Precursor to a chiral thiourea catalyst.Michael additions, Mannich reactions.
Asymmetric Multicomponent Reactions Chiral reactant providing stereocontrol.[2+1+2] cycloadditions involving isocyanides. rsc.org
Chirality Analysis Chiral derivatizing agent.NMR analysis of enantiomeric excess in amines and alcohols. nih.govrsc.org

Integration with Flow Chemistry and Sustainable Synthesis

Modern chemical manufacturing emphasizes sustainability, safety, and efficiency, areas where flow chemistry excels. The synthesis of isothiocyanates, which can be unstable or hazardous, is particularly well-suited to flow processing. nih.govworktribe.com

Flow chemistry enables the rapid and safe generation of this compound for immediate use in subsequent reaction steps ("on-demand" synthesis). nih.gov This minimizes the risks associated with storing reactive intermediates. For example, a flow reactor can be set up where a solution of (S)-1-aminoindan is passed through a cartridge containing immobilized reagents to effect the conversion to the isothiocyanate, which then flows directly into a second reactor to be consumed. nih.govresearchgate.net This approach offers precise control over reaction time and temperature, often leading to higher yields and purities than traditional batch methods. researchgate.net

The principles of green chemistry are also being applied to isothiocyanate synthesis. As mentioned, using elemental sulfur as the sulfur source and water as a solvent represents a significant move towards sustainability. rsc.orgrsc.org These methods reduce reliance on toxic reagents and volatile organic solvents, lowering the environmental impact (E-factor) of the synthesis. rsc.orgnih.gov The integration of these green protocols with flow systems represents a key future direction for the production of this compound and related compounds.

Q & A

Basic: How is (S)-(+)-1-Indanyl isothiocyanate synthesized in laboratory settings?

Methodological Answer:
The synthesis of chiral isothiocyanates like this compound typically involves two strategies:

  • Thiocarbamide Derivatization : Reacting thiocarbanilide analogs with phosphorus pentoxide (P₂O₅) or iodine under controlled acidic conditions, as demonstrated in phenyl isothiocyanate synthesis . For enantioselective synthesis, chiral indanyl thiocarbamide precursors are treated with reagents like ethyl chlorocarbonate or copper sulfate to induce stereospecific isothiocyanate formation.
  • Amine Replacement Reactions : Phenyl isothiocyanate reacts with amines (e.g., tertiary or secondary amines) in dimethylbenzene under nitrogen protection, yielding substituted isothiocyanates . Applying this method, (S)-configured indanyl amines can be reacted with thiophosgene or CS₂ to generate the target compound.
    Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate) or recrystallization ensures enantiomeric purity (>98% ee), verified via chiral HPLC .

Basic: What analytical techniques are recommended for characterizing the purity and enantiomeric excess of this compound?

Methodological Answer:

  • Chiral Analysis :
    • Chiral HPLC : Use a Chiralpak® IA column with UV detection (254 nm) and hexane/isopropanol mobile phases to resolve enantiomers .
    • Polarimetry : Measure optical rotation ([α]D²⁵) and compare to literature values for (S)-configuration validation.
  • Purity Assessment :
    • GC-MS : Quantify impurities using a DB-5MS column (e.g., allyl isothiocyanate studies achieved 99.5% purity detection) .
    • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃) confirm structural integrity via characteristic N=C=S peaks (δ 125-135 ppm for ¹³C) .
  • Derivatization Assays : Pre-column derivatization with chiral amines followed by LC-MS/MS detects trace enantiomeric contaminants .

Advanced: How can fractional factorial designs optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Screening Phase : Use a 2⁵⁻¹ fractional factorial design to evaluate factors like temperature (20–60°C), solvent polarity (toluene vs. DCM), catalyst loading (0.5–2.0 mol%), and reaction time (2–24 hrs). Response variables include yield and enantiomeric excess (ee).
  • Case Study : For phenyl isothiocyanate derivatization, a central composite design optimized triethylamine (28 µL), reagent volume (35 µL), and pH (6.9) via response surface methodology .
  • Validation : Confirm optimal conditions with ANOVA (p < 0.05) and replicate experiments. For chiral synthesis, include stereochemical stability tests under varying humidity and oxygen levels.

Advanced: What mechanistic insights guide the prevention of unwanted rearrangements during this compound synthesis?

Methodological Answer:

  • Rearrangement Pathways : Isothiocyanates can isomerize to thiocyanates (R-S-C≡N) via [1,3]-sigmatropic shifts, influenced by solvent polarity and temperature. For 2-chloro-2-propenyl isothiocyanate, Gibbs free energy calculations (ΔG‡ ~25 kcal/mol) identified aprotic solvents (e.g., THF) and low temperatures (<40°C) as stabilizing factors .
  • Monitoring Tools :
    • In Situ FTIR : Track N=C=S stretching vibrations (2050–2150 cm⁻¹) to detect rearrangement onset .
    • Time-Resolved GC : Analyze kinetic profiles to identify critical timepoints for reaction quenching.
  • Computational Modeling : Density Functional Theory (DFT) predicts steric effects of the indanyl group on transition-state energies, guiding solvent/catalyst selection.

Advanced: How do isothiocyanates like this compound interact with biological targets in proteomics research?

Methodological Answer:

  • Thiourea Adduct Formation : The isothiocyanate group (-N=C=S) reacts with primary amines (e.g., lysine residues) to form stable thiourea bonds, enabling protein labeling. For example, fluorescein isothiocyanate (FITC) conjugates with Annexin V for apoptosis detection via flow cytometry .
  • Chiral Specificity : The (S)-indanyl moiety may enhance binding to stereosensitive targets like glutathione S-transferases.
  • Experimental Workflow :
    • Kinetic Assays : Use stopped-flow spectroscopy to measure adduct formation rates (k ≈ 10³ M⁻¹s⁻¹).
    • LC-MS/MS Analysis : Digest labeled proteins with trypsin, then identify modified peptides using collision-induced dissociation (CID) .
    • Competitive Binding Studies : Compare inhibition constants (Ki) of (S)- and (R)-enantiomers to assess chiral selectivity.

Advanced: What pharmacokinetic (PK) considerations apply to in vivo studies of this compound derivatives?

Methodological Answer:

  • Baseline Correction : Subtract endogenous isothiocyanate levels from plasma samples using pre-dose (T₀) measurements, as validated in allyl isothiocyanate PK studies .
  • Elimination Kinetics : Isothiocyanates exhibit short half-lives (t₁/₂ ~1.75 hrs) due to rapid conjugation with glutathione. Monitor metabolites via LC-MS/MS with MRM transitions.
  • Dosing Strategies : For chronic studies, administer compounds in corn oil (stable for 7 days at 25°C) and use nonlinear mixed-effects modeling (NONMEM) to account for autoinduction of metabolic enzymes .

Basic: How is the stability of this compound assessed under different storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C with varying humidity (0–75% RH). Analyze degradation via GC-MS every 7 days for 4 weeks.
  • Light Sensitivity : Expose to UV (365 nm) and visible light for 48 hrs; quantify photodegradation products (e.g., indane sulfonic acids) using ion chromatography.
  • Solvent Compatibility : Test stability in DMSO, ethanol, and PBS (pH 7.4) using NMR to detect hydrolysis (loss of N=C=S signal) .

Advanced: What strategies mitigate toxicity risks when handling this compound in cell-based assays?

Methodological Answer:

  • In Vitro Safety Protocols :
    • Cytotoxicity Screening : Perform MTT assays on HEK-293 or HepG2 cells to determine IC₅₀ values (typical range: 10–100 µM for isothiocyanates) .
    • Glutathione Depletion Assays : Measure intracellular GSH levels (Ellman’s reagent) to assess oxidative stress induction.
  • Ventilation : Use fume hoods certified for volatile isothiocyanates (TLV-TWA: 0.1 ppm).
  • Antidote Preparedness : Stock N-acetylcysteine (NAC) to counteract acute exposure via thiol replenishment.

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(S)-(+)-1-Indanyl isothiocyanate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.